(5-Bromo-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester
Description
TERT-BUTYL N-(5-BROMO-6-METHOXYPYRIDIN-3-YL)CARBAMATE: is a chemical compound with the molecular formula C12H17BrN2O3 and a molecular weight of 317.18 g/mol . This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H15BrN2O3 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-6-methoxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-7-5-8(12)9(16-4)13-6-7/h5-6H,1-4H3,(H,14,15) |
InChI Key |
NAHMSJHZPIKPLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-(5-BROMO-6-METHOXYPYRIDIN-3-YL)CARBAMATE typically involves the following steps:
Bromination: The starting material, 6-methoxypyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl carbamate under suitable conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL N-(5-BROMO-6-METHOXYPYRIDIN-3-YL)CARBAMATE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and a base such as potassium carbonate (K2CO3).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield an aminated product.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
TERT-BUTYL N-(5-BROMO-6-METHOXYPYRIDIN-3-YL)CARBAMATE has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-(5-BROMO-6-METHOXYPYRIDIN-3-YL)CARBAMATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
- TERT-BUTYL N-(2-BROMO-6-METHOXYPYRIDIN-3-YL)CARBAMATE
- 5-BROMO-3-METHOXYPYRIDIN-2-YL CARBAMATE
Comparison:
- Uniqueness: TERT-BUTYL N-(5-BROMO-6-METHOXYPYRIDIN-3-YL)CARBAMATE is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
- Chemical Properties: Similar compounds may have different positions of bromine or methoxy groups, leading to variations in their chemical and physical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
